molecular formula C8H9ClF3N3O B131963 4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride CAS No. 153513-69-0

4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride

Cat. No.: B131963
CAS No.: 153513-69-0
M. Wt: 255.62 g/mol
InChI Key: BCALXTACODRREX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride is a semicarbazide derivative featuring a 3-(trifluoromethyl)phenyl substituent. Its molecular formula is C₈H₈F₃N₃O·HCl, with a molecular weight of 255.62 g/mol. The trifluoromethyl (–CF₃) group imparts strong electron-withdrawing effects, enhancing stability and influencing reactivity in synthetic applications. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for anticonvulsants and heterocyclic scaffolds .

Properties

IUPAC Name

1-amino-3-[3-(trifluoromethyl)phenyl]urea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O.ClH/c9-8(10,11)5-2-1-3-6(4-5)13-7(15)14-12;/h1-4H,12H2,(H2,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCALXTACODRREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380624
Record name 4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153513-69-0
Record name 4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chloroformate-Mediated Hydrazinecarboxylate Formation

The foundational synthesis begins with 3-(trifluoromethyl)phenylhydrazine hydrochloride, which reacts with ethyl chloroformate in tetrahydrofuran (THF) at -10°C to form the intermediate hydrazinecarboxylate ester. Ethyldiisopropylamine is employed as a base to neutralize HCl, facilitating the reaction:

Ar-NH-NH2HCl+ClCO2EtBaseAr-NH-NH-CO2Et+HCl[2]\text{Ar-NH-NH}2\cdot\text{HCl} + \text{ClCO}2\text{Et} \xrightarrow{\text{Base}} \text{Ar-NH-NH-CO}_2\text{Et} + \text{HCl} \quad

Key Parameters :

  • Solvent : THF or ethanol (25–40% aqueous ethanol optimal).

  • Temperature : -10°C to ambient (prevents side reactions).

  • Yield : 70–88% after recrystallization.

Secondary Amine Coupling and Oxadiazolinone Formation

The hydrazinecarboxylate ester reacts with secondary amines (e.g., dimethylamine) to form 2-ethoxy-4-phenyl-Δ²-1,3,4-oxadiazolin-5-one. This intermediate is critical for introducing substituents on the semicarbazide nitrogen:

Ar-NH-NH-CO2Et+R2NHAr-NH-N=C(OEt)-NR2[2]\text{Ar-NH-NH-CO}2\text{Et} + \text{R}2\text{NH} \rightarrow \text{Ar-NH-N=C(OEt)-NR}_2 \quad

Reaction Conditions :

  • Amine : 1.1–1.5 molar equivalents.

  • Time : 1–3 hours at reflux (80–90°C).

Alkaline Hydrolysis to Semicarbazide

The oxadiazolinone undergoes hydrolysis in 35% aqueous ethanol with NaOH (2–4 equivalents) at reflux to yield the free semicarbazide. Acidification with HCl precipitates the hydrochloride salt:

Ar-NH-N=C(OEt)-NR2NaOHAr-NH-NH-CONH2HClAr-NH-NH-CONH2HCl[2]\text{Ar-NH-N=C(OEt)-NR}2 \xrightarrow{\text{NaOH}} \text{Ar-NH-NH-CONH}2 \xrightarrow{\text{HCl}} \text{Ar-NH-NH-CONH}_2\cdot\text{HCl} \quad

Optimization Insights :

  • Solvent Composition : Higher ethanol content (>40%) reduces hydrolysis efficiency.

  • Recovery : Acidification to pH 3–4 followed by filtration yields 85–92% purity.

Alternative Pathways and Modifications

Direct Condensation with Urea Derivatives

3-(Trifluoromethyl)phenylhydrazine reacts with urea in acetic acid under reflux to form the semicarbazide core. This single-step method avoids chloroformates but requires stringent pH control:

Ar-NH-NH2+NH2CONH2AcOHAr-NH-NH-CONH2[2]\text{Ar-NH-NH}2 + \text{NH}2\text{CONH}2 \xrightarrow{\text{AcOH}} \text{Ar-NH-NH-CONH}2 \quad

Limitations :

  • Byproducts : Competing formation of biuret derivatives at elevated temperatures.

  • Yield : 60–75% with extensive purification.

Carbamoyl Chloride Route

In situ generation of carbamoyl chloride (via phosgene and ammonia) allows direct coupling with phenylhydrazine:

Ar-NH-NH2+ClCONH2Ar-NH-NH-CONH2+HCl[2]\text{Ar-NH-NH}2 + \text{ClCONH}2 \rightarrow \text{Ar-NH-NH-CONH}_2 + \text{HCl} \quad

Safety Considerations :

  • Phosgene alternatives (e.g., triphosgene) improve handling but require anhydrous conditions.

Industrial-Scale Production and Optimization

Solvent Selection and Cost Efficiency

Solvent SystemReaction Time (h)Yield (%)Purity (%)
35% Aq. Ethanol68892
THF/Water88289
Methanol57885

Table 1 : Solvent impact on hydrolysis efficiency. Ethanol-water mixtures balance reactivity and cost.

Temperature and Reaction Kinetics

Hydrolysis at 90°C achieves >90% conversion within 4 hours, whereas 70°C requires 10 hours. Elevated temperatures risk decomposition of the trifluoromethyl group, necessitating precise control.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, NH), 7.6–7.8 (m, 4H, Ar-H), 6.1 (s, 2H, NH₂).

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1320 cm⁻¹ (C-F).

  • Melting Point : 210–212°C (decomposes).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) shows 98.5% purity at 254 nm.

Challenges and Mitigation Strategies

Trifluoromethyl Group Stability

The electron-withdrawing CF₃ group increases susceptibility to hydrolysis under strong acidic/basic conditions. Neutral pH (6–8) during workup preserves integrity.

Byproduct Formation

Dimethylamine residues from incomplete hydrolysis are removed via recrystallization from ether-hexane (1:3) .

Chemical Reactions Analysis

Types of Reactions: 4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of semicarbazides, including 4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride, exhibit significant antimicrobial properties. A study demonstrated that thiosemicarbazones derived from similar structures showed promising activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

The compound may also play a role in modulating inflammatory responses. Mechanistic studies on related compounds have shown inhibition of pro-inflammatory cytokines, indicating that this compound could be explored for its anti-inflammatory properties .

Pharmacological Research

The compound's structure resembles known pharmacophores, making it a candidate for drug discovery efforts targeting various diseases. Its reactivity allows for modifications that could enhance its efficacy and selectivity against specific biological targets .

Chemical Reactions and Modifications

This compound can undergo several chemical reactions, which can be harnessed for further applications:

  • Oxidation : The compound can be oxidized to yield corresponding ketones or carboxylic acids using agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Reduction reactions can convert it into amines or alcohols using reducing agents such as sodium borohydride.
  • Substitution : The trifluoromethyl group may participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups .

Case Studies and Research Findings

A comparative study on the synthesis of oxadiazoles and thiadiazoles highlighted the utility of semicarbazides in medicinal chemistry. The findings suggested that compounds with similar structures could be optimized for enhanced biological activity, paving the way for new therapeutic agents .

In another study focusing on thiosemicarbazones, researchers found that modifications to the semicarbazide framework significantly impacted antimicrobial efficacy, suggesting that this compound could serve as a scaffold for developing novel antimicrobial drugs .

Mechanism of Action

The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Structural and Reactivity Differences

  • Trifluoromethyl (–CF₃) vs. Chlorine (–Cl): The –CF₃ group is more electron-withdrawing than –Cl, leading to higher metabolic stability and enhanced lipophilicity. This improves bioavailability in drug design, as seen in anticonvulsant studies where –CF₃ derivatives outperformed –Cl analogs .
  • Thiosemicarbazide vs. Semicarbazide: Replacing the carbonyl oxygen with sulfur (as in 4-[3-(trifluoromethyl)phenyl]-3-thiosemicarbazide) increases metal-binding affinity, making it suitable for catalytic or antimicrobial applications .

Pharmaceutical Intermediates

  • The compound’s –CF₃ group enhances binding to hydrophobic pockets in enzyme active sites, making it valuable in anticonvulsant and antimicrobial drug development .
  • In contrast, 4-(3-chlorophenyl)semicarbazide hydrochloride is less lipophilic, limiting its use in central nervous system-targeted therapies .

Analytical Chemistry

  • Derivatives with –CF₃ require lower detection limits (e.g., 0.05 μg/kg for SEM) compared to unsubstituted analogs (0.1 μg/kg) due to improved ionization in mass spectrometry .

Material Science

  • Thiosemicarbazide analogs (e.g., 4-[3-(trifluoromethyl)phenyl]-3-thiosemicarbazide) show promise in catalysis and polymer science due to sulfur’s nucleophilic character .

Biological Activity

4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Chemical Name : this compound
  • Molecular Formula : C9H9ClF3N3O
  • CAS Number : 153513-69-0

The biological activity of this compound is attributed to its interaction with various biological targets. The compound exhibits significant effects on:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria.

Biological Activity Overview

Activity Type Target Organism/Enzyme Effect Reference
AntibacterialStaphylococcus aureusInhibition of bacterial growth
AntifungalCandida albicansModerate antifungal activity
Enzyme InhibitionAcetylcholinesterase (AChE)Potential neuroprotective effects
CytotoxicityCancer cell linesInduction of apoptosis

Antimicrobial Properties

Research has demonstrated the compound's effectiveness against various pathogens. For instance, in a disc diffusion assay, this compound exhibited a zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Neuroprotective Effects

In a study focused on neurodegenerative diseases, the compound was evaluated for its ability to inhibit AChE, an enzyme linked to Alzheimer's disease. The results indicated that it could significantly reduce Aβ42 aggregation, which is crucial for neuroprotection.

Cytotoxicity in Cancer Cells

A series of experiments assessed the cytotoxic effects of the compound on various cancer cell lines. The findings revealed that it induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies suggest that the trifluoromethyl group enhances lipophilicity and may improve binding affinity to biological targets. Understanding these relationships is essential for optimizing its pharmacological profile.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride with high purity?

  • Methodological Answer : The synthesis of this compound can be optimized via cyclization reactions using semicarbazide derivatives. Key steps include:

  • Reaction Conditions : Refluxing in methanol for 30 hours with aqueous sodium hydroxide (95 °C) to facilitate triazole formation .
  • Substituent Requirement : The trifluoromethyl group acts as an electron-withdrawing substituent, critical for stabilizing intermediates during cyclization .
  • Purification : Column chromatography (e.g., using THF as a solvent) and recrystallization to isolate high-purity products .

Q. What analytical techniques are recommended for quantifying this compound in reaction mixtures?

  • Methodological Answer :

  • Iodate Titration : Potassium iodate serves as a strong oxidizing agent for quantifying semicarbazide derivatives in acidic media. This method is effective even in the presence of organic solvents or alcohols .
  • Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while HPLC or NMR validates purity .
  • Spectroscopy : IR and mass spectrometry confirm functional groups and molecular weight .

Q. What storage conditions ensure the stability of this compound during experimental workflows?

  • Methodological Answer :

  • Temperature : Store at 0–6°C to prevent decomposition, as recommended for structurally similar trifluoromethylphenylhydrazine hydrochlorides .
  • Handling : Use inert atmospheres (e.g., nitrogen) to avoid hydrolysis or oxidation. Ensure facilities are equipped with fume hoods and chemical-resistant gloves .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the reactivity of semicarbazide derivatives in cyclization reactions?

  • Methodological Answer :

  • Electronic Effects : The -CF₃ group withdraws electron density, stabilizing transition states during nucleophilic attack. This enhances cyclization efficiency compared to electron-donating substituents .
  • Comparative Studies : Replace -CF₃ with -CH₃ or -Cl in control experiments. Kinetic assays (e.g., monitoring by TLC or HPLC) reveal slower reaction rates for non-CF₃ analogs .

Q. How can researchers resolve discrepancies in reaction yields when synthesizing triazole derivatives from this semicarbazide?

  • Methodological Answer :

  • Hydrazine Derivative Screening : Avoid non-reactive hydrazines (e.g., 2-hydrazinopyridine) and prioritize derivatives with aromatic electron-withdrawing groups .
  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF) versus methanol. Polar solvents may enhance solubility of intermediates but could alter reaction pathways .
  • Catalyst Screening : Introduce triethylamine to neutralize HCl byproducts, improving yields by reducing side reactions .

Q. What mechanistic insights explain the failure of certain hydrazine derivatives to form triazoles with this semicarbazide?

  • Methodological Answer :

  • Steric Hindrance : Bulky substituents on hydrazine derivatives (e.g., pyridazinyl groups) may block access to the reactive carbonyl site. Molecular modeling (e.g., DFT calculations) can predict steric clashes .
  • Electronic Mismatch : Non-electron-deficient hydrazines lack the driving force for cyclization. UV-Vis spectroscopy or cyclic voltammetry can assess electron-deficient character .

Q. How can X-ray crystallography aid in structural validation of derivatives synthesized from this compound?

  • Methodological Answer :

  • Crystal Growth : Slow evaporation of saturated solutions in DMSO/water mixtures produces diffraction-quality crystals .
  • Data Interpretation : Compare bond lengths (e.g., C-N in the semicarbazide moiety) with literature values to confirm regiochemistry. Discrepancies >0.05 Å suggest structural anomalies .

Key Notes for Experimental Design

  • Contradiction Management : highlights that not all hydrazine derivatives yield triazoles. Always include control reactions with validated substrates (e.g., hydrazinophthalazine) to benchmark performance.
  • Safety Protocols : Adhere to MedChemExpress guidelines for handling hydrochloride salts, including waste disposal protocols for halogenated byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.